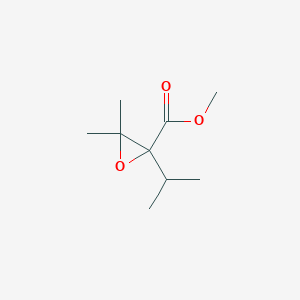
1-(2-Chloroethyl)cyclopentan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloroethyl)cyclopentan-1-OL is an organic compound with the molecular formula C7H13ClO It contains a cyclopentane ring substituted with a hydroxyl group and a 2-chloroethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(2-Chloroethyl)cyclopentan-1-OL can be synthesized through several methods. One common approach involves the reaction of cyclopentanol with 2-chloroethanol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of optimized reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Chloroethyl)cyclopentan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form cyclopentane derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Cyclopentanone or cyclopentanoic acid.
Reduction: Cyclopentane derivatives.
Substitution: Various substituted cyclopentane derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(2-Chloroethyl)cyclopentan-1-OL has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2-Chloroethyl)cyclopentan-1-OL involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with proteins, affecting their structure and function. The 2-chloroethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with biological molecules. These interactions can modulate various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentanol: Lacks the 2-chloroethyl group, making it less reactive in substitution reactions.
2-Chloroethanol: Lacks the cyclopentane ring, resulting in different chemical properties.
Cyclopentanone: Contains a carbonyl group instead of a hydroxyl group, leading to different reactivity.
Uniqueness
1-(2-Chloroethyl)cyclopentan-1-OL is unique due to the presence of both a hydroxyl group and a 2-chloroethyl group on a cyclopentane ring
Eigenschaften
Molekularformel |
C7H13ClO |
|---|---|
Molekulargewicht |
148.63 g/mol |
IUPAC-Name |
1-(2-chloroethyl)cyclopentan-1-ol |
InChI |
InChI=1S/C7H13ClO/c8-6-5-7(9)3-1-2-4-7/h9H,1-6H2 |
InChI-Schlüssel |
LMKDJHGISRKRPY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)(CCCl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(3,3-Difluorocyclopentyl)methyl]-1H-pyrazol-4-amine](/img/structure/B13163422.png)
![4-Chloro-1-(1-cyclopropylethyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13163426.png)
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methylthiophen-2-yl)propanoic acid](/img/structure/B13163427.png)
![[(2R,4R)-4-[3-(Trifluoromethyl)phenyl]oxolan-2-yl]methanol](/img/structure/B13163432.png)




![Methyl 2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13163472.png)
![Methyl 5-ethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13163479.png)

![tert-butyl N-[4-(4-aminopiperidin-1-yl)-4-oxobutan-2-yl]-N-ethylcarbamate](/img/structure/B13163486.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxo-4-phenylbutanoic acid](/img/structure/B13163488.png)

